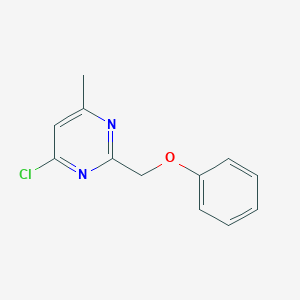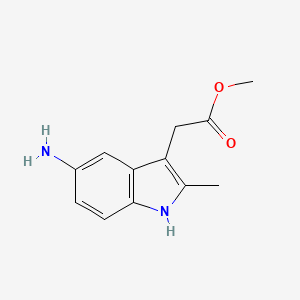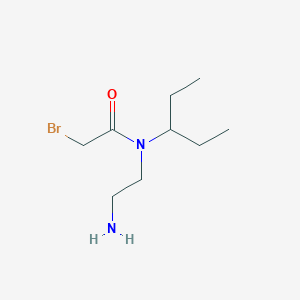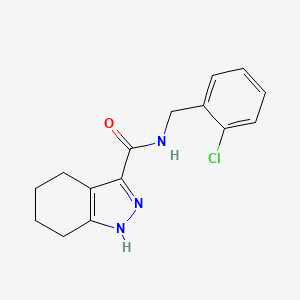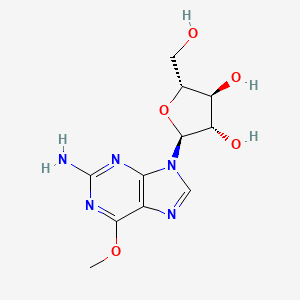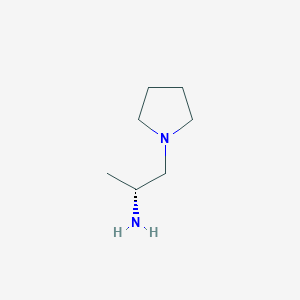
(R)-1-(Pyrrolidin-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(Pyrrolidin-1-yl)propan-2-amine is a chemical compound characterized by a pyrrolidine ring attached to a propan-2-amine moiety
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pyrrolidine with propanal in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method is the nucleophilic substitution of an appropriate halogenated precursor with pyrrolidine under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of this compound can yield pyrrolidin-1-ylpropan-2-one.
Reduction: Reduction reactions can produce (R)-1-(Pyrrolidin-1-yl)propan-2-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Pyrrolidin-1-ylpropan-2-one (from oxidation)
(R)-1-(Pyrrolidin-1-yl)propan-2-ol (from reduction)
Various substituted pyrrolidines (from nucleophilic substitution)
Scientific Research Applications
Chemistry: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic effects, particularly in neurological and cardiovascular research. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-1-(Pyrrolidin-1-yl)propan-2-amine exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-(Pyrrolidin-1-yl)propan-2-ol: A hydroxyl derivative with similar core structure.
N-alkylpyrrolidines: Other pyrrolidine derivatives with different alkyl groups.
Uniqueness: (R)-1-(Pyrrolidin-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which can influence its reactivity and biological activity compared to other pyrrolidine derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structural features and reactivity profile contribute to its importance in both research and industry.
Properties
CAS No. |
878155-56-7 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R)-1-pyrrolidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI Key |
ZLGZKMHJXLDWSP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN1CCCC1)N |
Canonical SMILES |
CC(CN1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
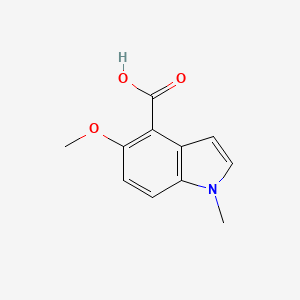
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
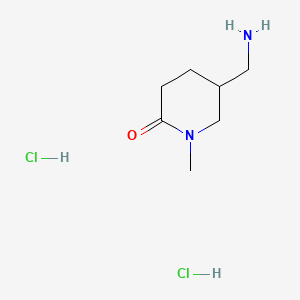

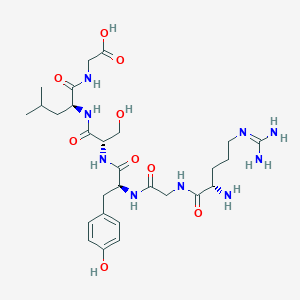
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
